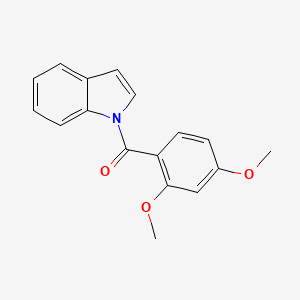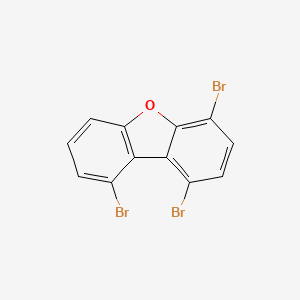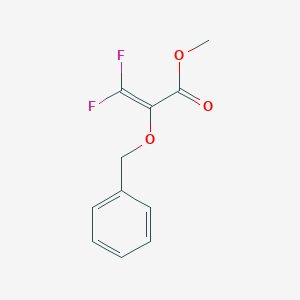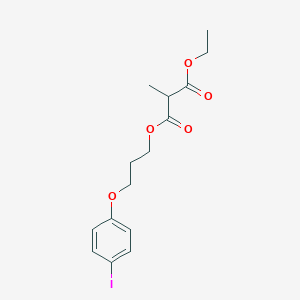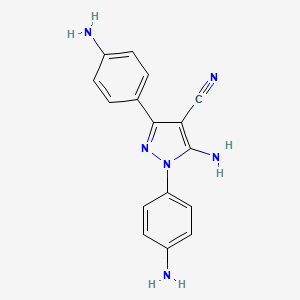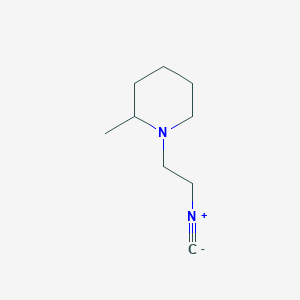
1-(2-Isocyanoethyl)-2-methyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanoethyl)-2-methyl-piperidine is a chemical compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound is characterized by the presence of an isocyano group (-NC) attached to an ethyl chain, which is further connected to a piperidine ring substituted with a methyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Isocyanoethyl)-2-methyl-piperidine typically involves the dehydration of formamides. One common method is the Ugi reaction, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane . This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius. Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and safety.
Chemical Reactions Analysis
1-(2-Isocyanoethyl)-2-methyl-piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols
Scientific Research Applications
1-(2-Isocyanoethyl)-2-methyl-piperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Isocyanoethyl)-2-methyl-piperidine involves its reactivity with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and receptors. This reactivity can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Isocyanoethyl)-2-methyl-piperidine can be compared with other similar compounds, such as:
3-(2-Isocyanoethyl)indole: Known for its use in the synthesis of polycyclic spiroindolines.
2-Isocyanatoethyl acrylate: Used in polymer chemistry for the production of superhydrophobic coatings.
N-alkylated/Boc-protected ethylene diamines: Utilized in multicomponent reactions for the synthesis of various organic compounds. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
602268-98-4 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-(2-isocyanoethyl)-2-methylpiperidine |
InChI |
InChI=1S/C9H16N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9H,3-8H2,1H3 |
InChI Key |
GUPZNQQKLOVMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)
![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
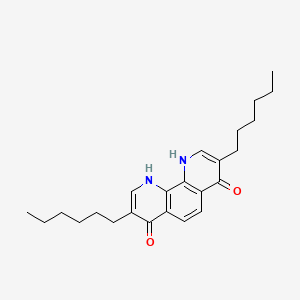
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
